molecular formula C16H16O B14809114 (E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene

(E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene

Cat. No.: B14809114
M. Wt: 224.30 g/mol
InChI Key: QIKWSZVCLSUYAU-KPKJPENVSA-N
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Description

(E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene is an aromatic compound featuring a propenyl chain substituted with a benzyloxy group at the 3-position. The (E)-configuration of the double bond ensures distinct stereoelectronic properties, influencing its reactivity in synthetic applications such as catalytic enantioselective syn-diamination and cross-metathesis reactions . The benzyloxy group provides steric bulk and moderate electron-donating effects, which differentiate it from analogs with alternative substituents (e.g., methoxy, sulfonyl, or tert-butoxy groups). Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.29 g/mol .

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

[(E)-3-phenylmethoxyprop-1-enyl]benzene

InChI

InChI=1S/C16H16O/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-12H,13-14H2/b12-7+

InChI Key

QIKWSZVCLSUYAU-KPKJPENVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)COCC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-benzyloxy-1-phenylprop-1-ene typically involves the reaction of benzyl alcohol with cinnamaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the hydroxyl group of benzyl alcohol attacks the carbonyl carbon of cinnamaldehyde, followed by the elimination of water to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (E)-3-benzyloxy-1-phenylprop-1-ene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-benzyloxy-1-phenylprop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Epoxides, aldehydes

    Reduction: Saturated derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(E)-3-benzyloxy-1-phenylprop-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-benzyloxy-1-phenylprop-1-ene involves its interaction with specific molecular targets, leading to various biological effects. For instance, it may inhibit certain enzymes or interact with cellular receptors, thereby modulating biochemical pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (E)-(3-(Benzyloxy)prop-1-en-1-yl)benzene are best understood through comparison with related compounds. Key analogs and their properties are summarized below:

Table 1: Structural and Reactivity Comparison of this compound and Analogs

Compound Name Substituent (R) Molecular Formula Key Reactivity/Application Yield/Outcome References
This compound Benzyloxy (C₆H₅CH₂O−) C₁₆H₁₄O Enantioselective syn-diamination with diselenide catalysts; cross-metathesis reactions Moderate to high yields (82–84%)
(E)-(3-(tert-Butoxy)prop-1-en-1-yl)benzene tert-Butoxy (tBuO−) C₁₃H₁₈O Low reactivity in dibromocyclopropanation due to steric hindrance No reaction observed
(E)-1-Methoxy-4-(prop-1-en-1-yl)benzene Methoxy (MeO−) C₁₀H₁₂O Radical-mediated reactions with loss of geometric selectivity in double bonds Moderate yields (reported ~50%)
(E)-((3-(Prop-2-yn-1-yloxy)prop-1-en-1-yl)sulfonyl)benzene Sulfonyl + propargyloxy C₁₂H₁₂O₃S Cyclotrimerization reactions; electron-deficient alkene due to sulfonyl group Low yield (27%)
1-(3-Bromoprop-1-en-1-yl)-4-methoxybenzene Bromo + methoxy C₁₀H₁₁BrO Enhanced reactivity in substitution reactions (e.g., Suzuki coupling) Not reported

Key Findings from Comparative Analysis

Electronic Effects :

  • The benzyloxy group in This compound offers balanced electron-donating and steric effects, enabling participation in enantioselective catalysis . In contrast, the methoxy group in (E)-1-Methoxy-4-(prop-1-en-1-yl)benzene enhances electron density at the alkene, favoring radical-mediated reactions but losing stereochemical control .
  • The sulfonyl group in (E)-((3-(Prop-2-yn-1-yloxy)prop-1-en-1-yl)sulfonyl)benzene creates an electron-deficient alkene, limiting its utility in electrophilic additions but enabling cyclotrimerization .

Steric Effects :

  • The tert-butoxy group in (E)-(3-(tert-Butoxy)prop-1-en-1-yl)benzene causes steric hindrance, preventing dibromocyclopropanation under standard conditions . This contrasts with the benzyloxy analog, where the flexible benzyl group allows higher reactivity.

Reaction Outcomes :

  • Cross-metathesis of This compound with dienes achieves 82% yield due to the compatibility of the benzyloxy group with ruthenium catalysts .
  • In contrast, analogs like (E)-((3-(Prop-2-yn-1-yloxy)prop-1-en-1-yl)sulfonyl)benzene show lower yields (27%) in cyclotrimerization, likely due to competing side reactions from the sulfonyl group .

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